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Compound of Interest

Compound Name: Borax (B4Na2O7.10H2O)

Cat. No.: B7969794 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

borax as a flux in high-temperature brazing applications.

Troubleshooting Guides
This section addresses common issues encountered during high-temperature brazing with

borax flux.

Issue 1: Poor Wetting and Flow of Brazing Alloy
Symptoms:

The molten brazing alloy "balls up" and does not spread across the joint surfaces.[1]

The brazing alloy does not flow into the joint, even though it melts.[1]

Incomplete or uneven fillet formation.

Possible Causes & Solutions:
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Possible Cause Recommended Solution

Surface Contamination

Thoroughly clean the base metals before

applying the flux. Remove any oils, grease, or

oxides using mechanical or chemical cleaning

methods.[1][2]

Ineffective Fluxing Action

Ensure a sufficient amount of flux is applied to

the joint area. For metals with refractory oxides

(e.g., stainless steel), consider using a borax

flux modified with fluoride activators.[3]

Incorrect Heating

Heat the base metals evenly to the brazing

temperature. The brazing alloy should be melted

by the heat of the base metals, not directly by

the torch flame.[1]

Flux Breakdown

Avoid overheating the joint, as this can cause

the flux to become saturated with oxides and

lose its effectiveness. Use a softer flame and

ensure the flux remains active at the brazing

temperature.[1]

Troubleshooting Flowchart: Poor Wetting
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Start: Poor Wetting Observed

Are base metals thoroughly clean?

Is flux coverage adequate?

Yes

Further investigation needed

No, re-clean surfacesIs heating even and at the correct temperature?

Yes

No, re-apply flux

Is the flux appropriate for the base metal?

Yes

No, adjust heating technique

Success: Good Wetting Achieved

Yes No, consider modified flux

Click to download full resolution via product page

Caption: Troubleshooting flowchart for poor wetting in brazing.

Issue 2: Excessive or Difficult-to-Remove Flux Residue
Symptoms:

A hard, glassy residue remains on and around the brazed joint after cooling.

The flux residue is difficult to remove with standard cleaning procedures.
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Corrosion or discoloration is observed on the base metal after cleaning.

Possible Causes & Solutions:

Possible Cause Recommended Solution

Excessive Flux Application

Apply only the necessary amount of flux to the

joint area. Too much flux can lead to a thick

residue that is difficult to remove.

Overheating

Overheating can cause the flux to become

glassy and tenacious. Maintain the correct

brazing temperature and time.

Improper Cleaning Technique

For standard borax flux, quenching the part in

hot water (above 175°F/79°C) immediately after

the brazing alloy has solidified can help to crack

and dissolve the residue.[4] For more stubborn

residues, mechanical cleaning (wire brushing,

grit blasting) or chemical cleaning with mild

acids may be necessary.

Flux Composition

High-temperature fluxes, especially those

modified for refractory oxides, can be more

difficult to remove. Refer to the manufacturer's

instructions for specific cleaning

recommendations.

Frequently Asked Questions (FAQs)
Q1: How can I improve the activity of my borax flux for brazing stainless steel?

A1: Standard borax flux can be less effective on stainless steel due to the formation of

tenacious chromium oxides. To improve its activity, you can use a modified borax flux

containing fluoride activators. These activators help to dissolve the chromium oxides and

promote better wetting of the brazing alloy.

Q2: What is the ideal consistency for a paste-type borax flux?
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A2: The ideal consistency of a borax flux paste allows for easy application with a brush and

good adherence to the joint surfaces. A common formulation involves mixing borax powder with

water to form a creamy paste. Some patented formulations suggest a water content of around

20-26% by weight.

Q3: Can I pre-mix borax flux with the brazing alloy powder?

A3: Yes, it is possible to pre-mix borax flux with powdered brazing alloy to create a paste. This

can be advantageous for precise placement of both the flux and the alloy in the joint.

Q4: How does temperature affect the performance of borax flux?

A4: Borax flux becomes active at high temperatures, typically above its melting point of 743°C

(1369°F).[3] As the temperature increases, the flux melts and spreads over the joint surfaces,

dissolving metal oxides and protecting the surfaces from re-oxidation. However, excessive

temperatures can lead to flux breakdown and reduced effectiveness.[1]

Q5: Are there any safety precautions I should take when working with borax-based fluxes?

A5: Yes. Always work in a well-ventilated area to avoid inhaling fumes. Wear appropriate

personal protective equipment (PPE), including safety glasses and gloves. When using fluxes

containing fluorides, extra caution is necessary due to their corrosive nature.

Quantitative Data on Modified Borax Fluxes
The following table summarizes formulations of modified borax fluxes found in patent literature,

which are designed to improve performance in high-temperature brazing.
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Flux
Designation

Borax (wt%)
Boric Acid
(wt%)

Potassium
Fluoride
(wt%)

Other
Additives
(wt%)

Intended
Application/
Benefit

Flux A ~10 ~45 ~35 ~10% Water

Improved

fluxing for

non-ferrous

metals

Flux B 3 22 -

3% Sodium

Fluoride, 24%

Dimethoxytetr

aglycol

Higher

temperature

brazing

Flux C ~4 - -

4% Sodium

Bicarbonate,

4% Boric

Acid, 2%

Sodium

Chloride, 2%

Ammonium

Chloride, 1%

Air-slaked

Lime

All-purpose

flux for

various

metals

Flux D
~20 (with

Boric Acid)

~20 (with

Borax)

~1.5%

Potassium

Acid Fluoride

~30%

Halogenides

of Cadmium

and Copper,

~40%

Halogenides

of Alkali

Metals

Brazing of

ferrous and

non-ferrous

metals

Experimental Protocols
Protocol 1: Evaluation of Flux Wetting Performance
using the Sessile Drop Method
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Objective: To quantitatively assess the wetting characteristics of different borax-based flux

formulations on a specific base metal.

Materials and Equipment:

Base metal coupons (e.g., stainless steel, 25mm x 25mm x 3mm)

Brazing alloy wire or spheres of known weight

Borax-based flux formulations to be tested

High-temperature furnace with a controlled atmosphere (e.g., vacuum or inert gas)

High-resolution camera with a telephoto lens

Image analysis software (e.g., ImageJ)

Micropipette or syringe for precise flux application

Methodology:

Sample Preparation:

Clean the base metal coupons thoroughly to remove any surface contaminants.

Apply a thin, uniform layer of the flux formulation to be tested on the surface of the

coupon.

Place a pre-weighed sphere or a small, known volume of the brazing alloy onto the fluxed

area.

Sessile Drop Test:

Place the prepared sample into the high-temperature furnace.

Heat the furnace to the desired brazing temperature at a controlled rate.

Once the brazing alloy melts and forms a sessile drop, record a high-resolution image or

video of the drop profile.
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Data Analysis:

Transfer the recorded images to a computer with image analysis software.

Measure the contact angle between the molten brazing alloy and the base metal surface.

Repeat the experiment for each flux formulation to ensure reproducibility.

A lower contact angle indicates better wetting performance.

Experimental Workflow: Sessile Drop Method
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Start: Evaluate Flux Wetting

Prepare base metal coupon and apply flux

Place brazing alloy on fluxed surface

Heat sample in furnace to brazing temperature

Record image/video of molten alloy drop

Measure contact angle using image analysis software

Compare contact angles of different fluxes

End: Determine optimal flux formulation

Click to download full resolution via product page

Caption: Workflow for evaluating flux wetting performance.

Protocol 2: Analysis of Post-Brazing Flux Residue
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Objective: To quantify and characterize the residue of different borax-based flux formulations

after a brazing cycle.

Materials and Equipment:

Brazed samples prepared with different flux formulations

Stereo microscope or Scanning Electron Microscope (SEM) with Energy Dispersive X-ray

Spectroscopy (EDX/EDS)

Analytical balance

Solvents for residue extraction (e.g., deionized water, mild acid solution)

Ultrasonic bath

Ion chromatograph (optional, for detailed ionic residue analysis)

Methodology:

Visual Inspection:

Visually examine the brazed samples under a stereo microscope to assess the extent and

morphology of the flux residue.

Gravimetric Analysis:

Weigh the brazed sample before cleaning.

Submerge the sample in a suitable solvent and place it in an ultrasonic bath for a defined

period to dissolve the residue.

Remove the sample, dry it thoroughly, and weigh it again. The weight loss corresponds to

the amount of flux residue removed.

Chemical Characterization (Optional):
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For a more detailed analysis, the solvent containing the dissolved residue can be analyzed

using techniques like ion chromatography to identify the specific ionic species present.

Alternatively, the residue on the sample can be directly analyzed using SEM-EDX to

determine its elemental composition.

Logical Relationship: Flux Residue Analysis

Start: Analyze Flux Residue

Visual Inspection (Microscopy) Gravimetric Analysis (Weight Loss) Chemical Characterization (e.g., SEM-EDX)

Correlate residue amount and composition with flux formulation

End: Identify low-residue flux

Click to download full resolution via product page

Caption: Logical flow for post-brazing flux residue analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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